N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
- It contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom.
- Thiadiazoles are part of the azole heterocycles family, along with imidazoles and oxazoles.
- The compound’s aromaticity arises from the delocalization of π-electrons in the sulfur atom, satisfying Hückel’s rule.
- It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
- Notably, the thiazole ring is naturally found in Vitamin B1 (thiamine) , which plays a crucial role in energy metabolism and nervous system function .
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide: is a heterocyclic organic compound with a complex structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- related 1,3,4-thiadiazole derivatives have been synthesized using various methods, including cyclization reactions and condensation processes .
- Industrial production methods would likely involve scalable synthetic routes, optimization, and purification steps.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.
Major Products: These would vary based on the reaction type and starting materials.
Scientific Research Applications
Antitumor and Cytotoxic Activity: Some thiazole derivatives exhibit antitumor and cytotoxic effects.
Biological Activities: Thiazoles are found in antimicrobial, antifungal, and antiviral drugs, as well as antineoplastic agents.
Chemistry and Industry: Thiazoles serve as parent compounds for sulfur drugs, biocides, fungicides, and dyes.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is not readily available.
- Generally, thiazole derivatives may interact with specific molecular targets or pathways, leading to their biological effects.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds to compare with this specific one.
Properties
Molecular Formula |
C17H14BrN3O2S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-3-2-4-14(9-11)23-10-15(22)19-17-20-16(21-24-17)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
VHVBSOFFLVRAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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